

An In-depth Technical Guide to N-Boc-3-formyl-4-piperidone

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Compound of Interest

Compound Name:	<i>Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate</i>
CAS No.:	100501-55-1
Cat. No.:	B562746

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-formyl-4-piperidone, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its nomenclature, chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential reactivity and applications.

Introduction and Nomenclature

N-Boc-3-formyl-4-piperidone, systematically named **tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate**, is a derivative of 4-piperidone. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of a formyl group at the 3-position and a ketone at the 4-position, combined with the N-Boc protecting group, makes this molecule a versatile intermediate for the synthesis of complex molecular architectures. The Boc (tert-butyloxycarbonyl) group provides stability and allows for selective reactions at other sites of the molecule.

The presence of the β -keto aldehyde functionality imparts unique reactivity, offering multiple avenues for further chemical transformations, which is highly desirable in the construction of diverse compound libraries for drug discovery programs.

Chemical and Physical Properties

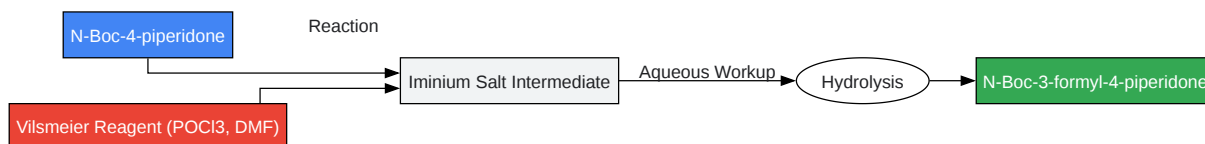
A summary of the key chemical and physical properties of N-Boc-3-formyl-4-piperidone is presented in the table below.

Property	Value
IUPAC Name	tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
CAS Number	100501-55-1
Molecular Formula	C ₁₁ H ₁₇ NO ₄
Molecular Weight	227.26 g/mol
Appearance	Expected to be a solid or oil
Purity	≥95.0% (as commercially available) ^[1]

Synthesis of N-Boc-3-formyl-4-piperidone

A plausible and efficient method for the synthesis of N-Boc-3-formyl-4-piperidone is the Vilsmeier-Haack formylation of the readily available starting material, N-Boc-4-piperidone. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich compounds, including the enol or enolate forms of ketones.^{[2][3][4][5][6]}

The proposed synthetic pathway involves the in-situ formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent then reacts with the enol form of N-Boc-4-piperidone to introduce a formyl group at the α -position (C-3).



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Caption: Proposed synthesis of N-Boc-3-formyl-4-piperidone.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Vilsmeier-Haack formylation of cyclic ketones.

Materials:

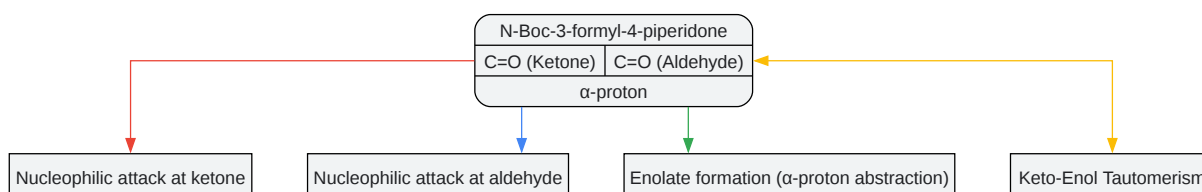
- N-Boc-4-piperidone (1.0 eq)
- Phosphorus oxychloride (POCl_3) (1.5 eq)
- N,N-Dimethylformamide (DMF) (3.0 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Procedure:

- To a stirred solution of DMF (3.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.5 eq).
- Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
- Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-formyl-4-piperidone.

Chemical Reactivity and Potential Applications

N-Boc-3-formyl-4-piperidone is a bifunctional molecule with two electrophilic centers: the aldehyde carbonyl and the ketone carbonyl. This dual reactivity, characteristic of β -keto aldehydes, makes it a valuable synthon for creating complex heterocyclic systems.



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Caption: Key reactive sites of N-Boc-3-formyl-4-piperidone.

Key Reactions and Applications:

- **Keto-Enol Tautomerism:** The presence of an α -proton between the two carbonyl groups allows for the existence of keto-enol tautomers. This equilibrium is crucial for its reactivity, particularly in reactions involving the enolate.
- **Reactions at the Carbonyl Groups:** Both the aldehyde and ketone carbonyls are susceptible to nucleophilic attack. The aldehyde is generally more reactive towards nucleophiles than the ketone. This differential reactivity can be exploited for selective transformations.
- **Building Block for Heterocycles:** The β -dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas/amidines. These heterocyclic motifs are of significant interest in drug discovery.
- **Aldol and Knoevenagel Condensations:** The acidic α -proton can be abstracted to form an enolate, which can then participate in aldol or Knoevenagel condensation reactions to form new carbon-carbon bonds.
- **Michael Addition:** The enolate can also act as a nucleophile in Michael additions to α,β -unsaturated carbonyl compounds.

Given the prevalence of the piperidine core in pharmaceuticals, N-Boc-3-formyl-4-piperidone serves as a valuable starting material for the synthesis of novel piperidine-based drug candidates, including but not limited to enzyme inhibitors and receptor modulators.

Spectroscopic Data (Predicted)

While a full, published experimental dataset for N-Boc-3-formyl-4-piperidone is not readily available, the following table summarizes the expected key signals in its ^1H and ^{13}C NMR spectra based on the analysis of its functional groups and data from structurally similar compounds.

¹ H NMR (predicted)	δ (ppm)	Multiplicity	Integration	Assignment
~9.7	s	1H	-CHO	
~4.0-3.2	m	5H	Piperidine ring protons	
~2.5-2.0	m	2H	Piperidine ring protons	
1.48	s	9H	-C(CH ₃) ₃	

¹³ C NMR (predicted)	δ (ppm)	Assignment
~200	C=O (ketone)	
~190	C=O (aldehyde)	
~154	C=O (Boc)	
~80	-C(CH ₃) ₃	
~60-40	Piperidine ring carbons	
28.4	-C(CH ₃) ₃	

This in-depth technical guide provides a solid foundation for researchers and scientists working with N-Boc-3-formyl-4-piperidone. The information on its nomenclature, properties, a plausible and detailed synthetic protocol, and its chemical reactivity will be instrumental in its application for the synthesis of novel compounds with potential therapeutic value.

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References

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